2-(4-Ethoxyphenyl)-3-methylbutanoic acid
Description
2-(4-Ethoxyphenyl)-3-methylbutanoic acid is a branched carboxylic acid featuring a 4-ethoxyphenyl substituent at the second carbon and a methyl group at the third carbon of the butanoic acid backbone. The ethoxy group (–OCH₂CH₃) introduces electron-donating effects, which may influence solubility, reactivity, and biological interactions. Notably, derivatives of 3-methylbutanoic acid are explored for applications ranging from agrochemicals to pharmaceuticals .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-16-11-7-5-10(6-8-11)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15) |
InChI Key |
YHYQPGONTMWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-ethoxybenzyl cyanide with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by acidification and extraction to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Ethoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(4-Isopropoxyphenyl)-3-methylbutanoic Acid (CAS: 76014-10-3)
- Structure : Differs by replacing the ethoxy group with an isopropoxy (–OCH(CH₃)₂) group.
- Impact : The bulkier isopropoxy group may reduce solubility in polar solvents compared to the ethoxy analog. This steric effect could also influence binding in biological systems, though specific activity data are unavailable .
2-(4-Chlorophenoxy)-3-methylbutanoic Acid (CAS: 76075-79-1)
- Structure: Substitutes ethoxy with a chlorophenoxy (–O–C₆H₄Cl) group.
- Impact: The electron-withdrawing chlorine atom enhances acidity (lower pKa) and may increase reactivity in nucleophilic reactions.
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid (CAS: 1181635-62-0)
Variations in the Carboxylic Acid Backbone
3-Methylbutanoic Acid vs. 2-Methylbutanoic Acid
- Isomer Differentiation: Chromatographic and mass spectrometric methods distinguish 3-methylbutanoic acid (target compound) from its 2-methyl isomer. The 3-methyl isomer is more prevalent in natural systems (e.g., cheese fermentation) and exhibits distinct metabolic pathways .
- Biological Relevance: 3-Methylbutanoic acid derivatives show higher fungicidal activity in acenaphthenyl analogs compared to 2-methyl isomers .
2-(4-Ethoxyphenyl)propanoic Acid
- Structure: Shortened backbone (propanoic acid vs. butanoic acid).
- Impact: Reduced chain length decreases molecular weight (238.3 g/mol vs. ~250 g/mol for butanoic acid analogs) and may alter pharmacokinetic properties, though toxicity data are unspecified .
Functional Derivatives
2-(Acenaphthen-5-yl)-3-methylbutanoic Acid
- Structure : Replaces ethoxyphenyl with an acenaphthenyl group.
- Activity : The acid chloride and amide derivatives exhibit high fungicidal activity, suggesting that electron-deficient aromatic systems enhance bioactivity .
Pyrrole-Based Derivatives (e.g., 4a in )
- Structure : Incorporates a pyrrole ring and ethoxycarbonyl group.
- Synthesis: Shared synthetic routes with 3-methylbutanoic acid derivatives, involving acid-base extraction and recrystallization. Such compounds are studied for antioxidant properties .
Data Tables
Table 1: Structural Comparison of 3-Methylbutanoic Acid Derivatives
Table 2: Isomeric and Backbone Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
